High-Strength Direct Comparative Evidence: Unavailable for CAS 1797720-52-5
An exhaustive search of the allowed primary sources—including research papers, patents, and authoritative databases like ChEMBL and PubChem—yielded no direct, quantitative biological data (e.g., IC50, Ki, EC50) for this specific compound. Consequently, a high-strength, comparator-based 'Evidence Item' as strictly defined in this guide cannot be generated. The following items represent the next strongest available evidence, which is based on class-level inference and cross-study comparison with near-analogs. These are insufficient to make a definitive procurement decision and should be treated as starting points for in-house validation.
| Evidence Dimension | Target-Specific Biological Activity |
|---|---|
| Target Compound Data | No quantitative data found in allowed primary sources |
| Comparator Or Baseline | N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)benzenesulfonamide (IC50 = 0.17 µM for PI3Kα) |
| Quantified Difference | N/A - Cannot be calculated |
| Conditions | PI3Kα enzymatic inhibition assay |
Why This Matters
The complete absence of primary data means any purchasing decision based on target activity carries maximum risk and requires full in-house characterization.
